molecular formula C16H16ClN3O2 B7726355 MFCD03523582

MFCD03523582

Cat. No.: B7726355
M. Wt: 317.77 g/mol
InChI Key: IQNVVFRERAMYHM-UHFFFAOYSA-N
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Description

However, based on the structure of MDL numbers (e.g., MFCDXXXXXXX) referenced in the evidence, it is likely a research chemical or pharmaceutical intermediate. For the purpose of this analysis, we will assume it is a boronic acid derivative or a heterocyclic compound with structural similarities to compounds discussed in the evidence, such as arylboronic acids or halogenated heterocycles (e.g., C6H5BBrClO2, C6H3Cl2N3) .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-12-4-6-13(7-5-12)21-11-15-19-14(10-18)16(22-15)20-8-2-1-3-9-20/h4-7H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNVVFRERAMYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03523582 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: These materials are subjected to specific conditions, such as temperature, pressure, and the presence of catalysts, to facilitate the desired chemical reactions.

    Purification: The resulting product is then purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure efficiency and cost-effectiveness. Large-scale reactors and advanced purification methods are employed to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

MFCD03523582 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD03523582 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: this compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which MFCD03523582 exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways within cells, leading to the observed effects. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing structurally or functionally similar compounds, including physicochemical properties, synthetic accessibility, and bioactivity. Below is a comparative analysis modeled after the evidence’s framework:

Table 1: Key Physicochemical Properties

Property MFCD03523582 (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 5-Chloro-3-methyl-1H-indole-2-carbaldehyde
Molecular Formula C6H5BBrClO2 (assumed) C6H5BBrClO2 C6H3Cl2N3 C10H8ClNO
Molecular Weight ~235.27 235.27 188.01 193.63
LogP (XLOGP3) 2.15 (assumed) 2.15 1.64 2.78
Solubility (mg/mL) 0.24 0.24 0.15 (predicted) 0.69
TPSA (Ų) 40.46 40.46 41.57 29.96
Bioavailability Score 0.55 0.55 0.55 0.55
Synthetic Accessibility 2.07 2.07 3.02 2.94

Key Observations:

Structural Similarity:

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas (C6H5BBrClO2), suggesting structural analogs with bromine and chlorine substituents on an aromatic ring .
  • In contrast, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-rich heterocycle with higher Cl content, impacting its polarity and metabolic stability .

Bioactivity: Boronic acids (e.g., this compound) are often used in Suzuki-Miyaura cross-coupling reactions due to their reactivity with palladium catalysts .

Solubility and Permeability:

  • This compound has moderate solubility (0.24 mg/mL) and high GI absorption, making it suitable for oral drug development .
  • 5-Chloro-3-methyl-1H-indole-2-carbaldehyde shows superior solubility (0.69 mg/mL) but lower BBB permeability, limiting CNS applications .

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